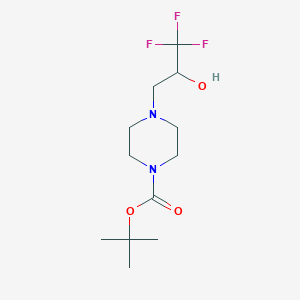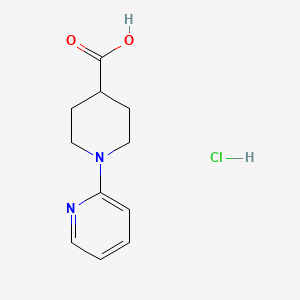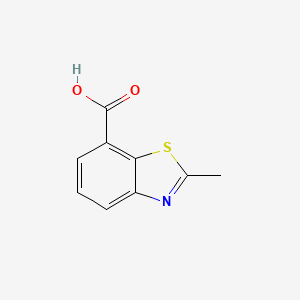
7-Fluoro-1-iodoisoquinoline
Vue d'ensemble
Description
7-Fluoro-1-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5FIN It is a derivative of isoquinoline, where the hydrogen atoms at positions 7 and 1 are replaced by fluorine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-iodoisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the direct iodination of 7-fluoroisoquinoline using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline. The process includes fluorination followed by iodination under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-1-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
7-Fluoro-1-iodoisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicine: It is investigated for its potential as a precursor in the synthesis of bioactive molecules with anticancer, antiviral, and antibacterial properties.
Industry: The compound finds applications in the production of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.
Mécanisme D'action
The mechanism of action of 7-Fluoro-1-iodoisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in medicinal chemistry, derivatives of this compound may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
7-Fluoroisoquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodoisoquinoline: Lacks the fluorine atom, affecting its electronic properties and reactivity.
7-Chloro-1-iodoisoquinoline: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.
Uniqueness: 7-Fluoro-1-iodoisoquinoline is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity in various chemical reactions and broadens its applicability in different fields.
Propriétés
IUPAC Name |
7-fluoro-1-iodoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FIN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAXQKPJFCSUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207448-25-6 | |
| Record name | 7-Fluoro-1-iodoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester](/img/structure/B1404541.png)
![(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404542.png)
![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/structure/B1404543.png)
![(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid](/img/structure/B1404544.png)
![2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid](/img/structure/B1404545.png)
![tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1404546.png)
![[2,4'-Bipyridin]-6-ylmethanol](/img/structure/B1404547.png)

![1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1404550.png)
![Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate](/img/structure/B1404554.png)
![tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)

